An In-Depth Technical Guide to (S)-Lisinopril-d5: Chemical Structure, Properties, and Applications
An In-Depth Technical Guide to (S)-Lisinopril-d5: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of (S)-Lisinopril-d5, a deuterated analog of the widely used angiotensin-converting enzyme (ACE) inhibitor, lisinopril. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.
Chemical Structure and Properties
(S)-Lisinopril-d5 is a stable isotope-labeled version of (S)-Lisinopril, where five hydrogen atoms have been replaced by deuterium. The most common commercially available form is deuterated on the phenyl ring. Another variant with deuteration on the proline ring also exists. This isotopic labeling makes it an ideal internal standard for the quantification of lisinopril in biological matrices using mass spectrometry-based methods.
Below is a summary of the key chemical and physical properties of (S)-Lisinopril-d5 (phenyl-d5 variant) and its non-deuterated counterpart for comparison.
Table 1: Chemical Identifiers of (S)-Lisinopril-d5 and (S)-Lisinopril
| Identifier | (S)-Lisinopril-d5 (phenyl-d5) | (S)-Lisinopril |
| IUPAC Name | ((S)-1-carboxy-3-(phenyl-d5)propyl)-L-lysyl-L-proline[1][2][3] | (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid[4] |
| CAS Number | 1356905-39-9[1][2][5] | 76547-98-3 (anhydrous)[4][6] |
| Molecular Formula | C₂₁H₂₆D₅N₃O₅[2][5] | C₂₁H₃₁N₃O₅[4][6] |
| Synonyms | Lisinopril-d5, Lisinopril-D5 (phenyl-D5) | Prinivil, Zestril[4] |
Table 2: Physicochemical Properties of (S)-Lisinopril-d5 and (S)-Lisinopril
| Property | (S)-Lisinopril-d5 (phenyl-d5) | (S)-Lisinopril |
| Molecular Weight | 410.5 g/mol [1][2] | 405.5 g/mol [4] |
| Exact Mass | 410.258 g/mol | 405.226 g/mol [4] |
| Melting Point | 169-172°C[5] | 148°C[4] or 160°C (dec)[7] or 162-165 °C[6] |
| Solubility | Soluble in Methanol and Water[1][2][8] | Soluble in water (100 mg/mL), methanol (14 mg/mL). Insoluble in ethanol.[7] |
| pKa | Not available | pKa1 2.5, pKa2 4.0, pKa3 6.7, pKa4 10.1 |
Mechanism of Action
(S)-Lisinopril, the non-deuterated parent compound of (S)-Lisinopril-d5, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the secretion of aldosterone, which leads to sodium and water retention. By inhibiting ACE, lisinopril decreases the levels of angiotensin II, leading to vasodilation (widening of blood vessels) and reduced aldosterone secretion. This dual action results in a decrease in blood pressure and a reduction in the workload of the heart. The deuteration in (S)-Lisinopril-d5 does not alter its mechanism of action but provides a distinct mass for analytical purposes.
Experimental Protocols
General Synthesis of Lisinopril
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Protection of L-lysine: The ε-amino group of L-lysine is protected, for example, with a trifluoroacetyl group.
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Peptide Coupling: The protected L-lysine is then coupled with L-proline to form the dipeptide backbone.
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Reductive Amination: The resulting dipeptide is reacted with a keto-acid precursor of the N-carboxy-3-phenylpropyl group (in this case, a deuterated version) via reductive amination.
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Deprotection: The protecting groups are removed to yield the final lisinopril molecule.
The purification of the final product is typically achieved through chromatographic techniques.
Quantification of Lisinopril in Human Plasma using LC-MS/MS
(S)-Lisinopril-d5 is primarily used as an internal standard for the accurate quantification of lisinopril in biological samples. Below is a representative experimental protocol for this application.
Methodology:
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Sample Preparation:
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To a 100 µL aliquot of human plasma, add 50 µL of a working solution of (S)-Lisinopril-d5 (internal standard).
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Precipitate the plasma proteins by adding a suitable agent like perchloric acid or methanol.
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Vortex the mixture and then centrifuge to pellet the precipitated proteins.
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Transfer the clear supernatant to a clean vial for analysis.
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-
LC-MS/MS Conditions:
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column (e.g., 50 mm x 3.0 mm, 5 µm).
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Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5.0 mM ammonium formate, pH 4.5) and an organic solvent (e.g., acetonitrile).
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Flow Rate: 0.5 mL/min.
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Injection Volume: 10 µL.
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-
Mass Spectrometry (MS):
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Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.
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Detection: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Lisinopril: e.g., m/z 406.3 → 246.3[11]
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(S)-Lisinopril-d5: e.g., m/z 411.3 → 251.3 (hypothetical, based on d5 on phenyl ring) or m/z 409.3→114.1
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-
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Data Analysis:
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The concentrations of lisinopril in the plasma samples are determined by calculating the ratio of the peak area of lisinopril to the peak area of the internal standard, (S)-Lisinopril-d5.
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This ratio is then compared to a calibration curve prepared with known concentrations of lisinopril.
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Spectroscopic Data
Detailed NMR and mass spectra for (S)-Lisinopril-d5 are not widely published. However, the mass spectrum is characterized by a molecular ion peak that is 5 Da higher than that of non-deuterated lisinopril. The fragmentation pattern in MS/MS would show corresponding mass shifts in fragments containing the deuterated phenyl group.
The ¹H NMR spectrum of (S)-Lisinopril-d5 (phenyl-d5) would be expected to show the absence of signals corresponding to the phenyl protons, which are typically observed in the aromatic region (around 7.2-7.3 ppm) in the spectrum of lisinopril. The rest of the proton signals should be comparable to those of lisinopril. The ¹³C NMR spectrum would show signals for the deuterated carbons as multiplets with significantly lower intensity due to C-D coupling and longer relaxation times.
Conclusion
(S)-Lisinopril-d5 is an essential tool for the accurate and precise quantification of lisinopril in pharmacokinetic and bioequivalence studies. Its chemical and physical properties are very similar to its non-deuterated analog, with the key difference being its increased mass, which allows for its use as an effective internal standard in mass spectrometry-based analytical methods. This guide provides a foundational understanding of (S)-Lisinopril-d5 for researchers and professionals in the pharmaceutical sciences.
References
- 1. Development and validation of LC-MS method for the determination of lisinopril in human plasma and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Lisinopril | C21H31N3O5 | CID 5362119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S) Lisinopril-d5 | CAS 1356905-39-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. (S)Lisinopril-D5 | 1356905-39-9 [amp.chemicalbook.com]
- 6. Lisinopril Dihydrate - LKT Labs [lktlabs.com]
- 7. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 76547-98-3 CAS MSDS (Lisinopril) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. actascientific.com [actascientific.com]
- 11. researchgate.net [researchgate.net]
